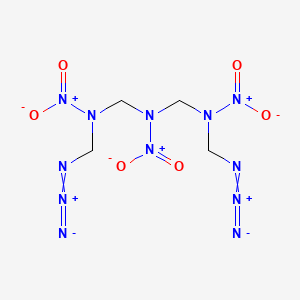
Methanediamine, N-(azidomethyl)-N'-(((azidomethyl)nitroamino)methyl)-N,N'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- is a complex organic compound characterized by the presence of multiple azido and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- typically involves multi-step organic reactions. The process begins with the preparation of the azidomethyl intermediates, which are then subjected to nitration reactions to introduce the nitro groups. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are in place due to the presence of azido groups, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under specific conditions.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of energetic materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- involves its ability to undergo various chemical reactions due to the presence of reactive azido and nitro groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the release of energy in the case of energetic materials.
Comparison with Similar Compounds
- Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)amino)methyl)-N,N’-dinitro-
- Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-trinitro-
Uniqueness: Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- is unique due to its specific combination of azido and nitro groups, which confer distinct reactivity and potential applications compared to other similar compounds. The presence of both azido and nitro groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
62209-57-8 |
|---|---|
Molecular Formula |
C4H8N12O6 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N,N-bis[[azidomethyl(nitro)amino]methyl]nitramide |
InChI |
InChI=1S/C4H8N12O6/c5-9-7-1-11(14(17)18)3-13(16(21)22)4-12(15(19)20)2-8-10-6/h1-4H2 |
InChI Key |
WPRIDFBSTRCALS-UHFFFAOYSA-N |
Canonical SMILES |
C(N=[N+]=[N-])N(CN(CN(CN=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















